2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
2751611-40-0 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-7(11)9(12)5-8(6-9)1-3-13-4-2-8/h12H,1-6H2,(H,10,11) |
InChI Key |
BOUFEQJOYSVVQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(C2)(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
The Significance of Oxaspirocyclic Systems in Contemporary Organic Chemistry
Oxaspirocyclic systems, which are spirocycles containing an oxygen atom in one of the rings, are emerging as a vital class of molecules in modern organic chemistry and drug discovery. Their significance lies in their ability to modulate the physicochemical properties of a molecule, a critical aspect in the development of new drugs. The incorporation of an oxygen atom into a spirocyclic framework can dramatically increase water solubility and lower lipophilicity. nih.govrsc.org This is a crucial advantage, as poor solubility is a common hurdle in the development of therapeutic agents.
The synthesis of oxaspirocycles has been a subject of extensive research, with methods like iodocyclization being developed to create a diverse library of over 150 oxa-spirocyclic compounds. nih.govrsc.orgresearchgate.net These synthetic advancements have made oxaspirocycles more accessible for investigation and incorporation into larger, more complex molecules. The inherent three-dimensional nature of spirocycles, including their oxa-derivatives, allows for the creation of molecules that can better interact with the intricate binding sites of biological targets. bldpharm.com This "escape from flatland" in molecular design is a key strategy for improving the efficacy and selectivity of drug candidates. bldpharm.com
The Spiro 3.5 Nonane Skeleton: Structural Features and Research Relevance
The spiro[3.5]nonane skeleton is a bicyclic hydrocarbon structure consisting of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring sharing a single carbon atom. This shared atom is known as the spiro atom. The rigid and well-defined three-dimensional geometry of the spiro[3.5]nonane framework makes it an attractive scaffold in medicinal chemistry.
The structural features of the spiro[3.5]nonane skeleton contribute to its research relevance. The presence of a quaternary carbon at the spiro center leads to a higher fraction of sp3 hybridized carbons (Fsp3). bldpharm.com An increased Fsp3 value is often associated with a higher success rate in clinical drug development, as it can lead to improved solubility, metabolic stability, and target specificity. bldpharm.com The rigid nature of the spiro[3.5]nonane scaffold can also be advantageous in drug design by reducing the number of rotatable bonds in a molecule, thereby locking it into a more bioactive conformation. bldpharm.com
Research Interest in 2 Hydroxy 7 Oxaspiro 3.5 Nonane 2 Carboxylic Acid As a Unique Spirocyclic Carboxylic Acid
While specific research on "2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid" is not extensively detailed in publicly available literature, its structural components suggest significant potential for research interest. The molecule combines the beneficial features of an oxaspirocycle with a carboxylic acid functional group, making it a unique building block for medicinal chemistry and materials science.
The presence of the 7-oxa-spiro[3.5]nonane core is expected to impart favorable physicochemical properties, such as increased solubility and a defined three-dimensional shape. The hydroxyl and carboxylic acid groups at the 2-position of the cyclobutane (B1203170) ring offer versatile handles for further chemical modifications. These functional groups can be used to link the spirocyclic core to other molecules, such as pharmacophores, to create novel drug candidates.
The research interest in this compound would likely stem from its potential as a bioisostere for other cyclic systems in known bioactive molecules. Bioisosteric replacement is a common strategy in drug design to improve a compound's properties without losing its biological activity. univ.kiev.uaresearchgate.netuniv.kiev.ua Given the growing interest in spirocyclic scaffolds, "this compound" represents a promising and unexplored area for the development of new therapeutic agents.
An in-depth exploration of the synthetic methodologies for the novel chemical entity, this compound, and its analogous oxaspiro[3.5]nonanes reveals a landscape of intricate and innovative chemical strategies. The construction of the core spiro[3.5]nonane framework, coupled with the precise introduction of hydroxyl and carboxylic acid functionalities, presents a significant synthetic challenge that has been addressed through a variety of sophisticated techniques.
Derivatives and Analogues of 2 Hydroxy 7 Oxaspiro 3.5 Nonane 2 Carboxylic Acid
Synthesis of Functionalized 7-Oxaspiro[3.5]nonane-2-carboxylic Acid Derivatives
The functionalization of the 2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid scaffold allows for the systematic modification of its properties. While direct synthetic reports on this specific molecule are limited, established functional group transformations on analogous spirocyclic systems can be applied. Key derivatives include esters and amides, which can be further elaborated.
A plausible route to functionalized derivatives would begin with the protection of the hydroxyl group to prevent interference in subsequent reactions. The carboxylic acid moiety can then be converted into an ester or an amide through standard coupling procedures. For instance, esterification can be achieved by reacting the protected acid with an alcohol under acidic conditions or by using a coupling agent. Similarly, amide formation can be accomplished by reacting the activated carboxylic acid with a primary or secondary amine.
Further modifications can be introduced by manipulating the resulting ester or amide. For example, reduction of the ester would yield a primary alcohol, which could then be oxidized to an aldehyde or further functionalized. The synthesis of various derivatives of the related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, showcasing the feasibility of such transformations on this spirocyclic core. univ.kiev.uaresearchgate.netuniv.kiev.ua These reported methods, including esterification and subsequent reduction, provide a strong basis for the development of synthetic routes to a diverse range of functionalized this compound derivatives.
Table 1: Potential Functionalized Derivatives and Their Synthetic Precursors
| Derivative Type | Functional Group | Potential Precursor |
| Ester | -COOR | This compound, Alcohol |
| Amide | -CONR₂ | This compound, Amine |
| Primary Alcohol | -CH₂OH | Ester derivative |
| Aldehyde | -CHO | Primary alcohol derivative |
Design and Synthesis of Spirocyclic Lactone Analogues from the 2-hydroxy-7-oxaspiro[3.5]nonane Skeleton
Spirocyclic lactones are a class of compounds with significant biological activities. The 2-hydroxy-7-oxaspiro[3.5]nonane skeleton provides a unique template for the design and synthesis of novel spirocyclic lactone analogues. The formation of a lactone ring requires the presence of a hydroxyl group and a carboxylic acid group within the same molecule, positioned to allow for intramolecular cyclization. youtube.com
The synthesis of a spirocyclic lactone from this compound would necessitate the introduction of a new hydroxyl group at a suitable position on the cyclohexane (B81311) ring. A potential synthetic strategy could involve the following steps:
Protection: The existing hydroxyl and carboxylic acid groups would likely need to be protected to prevent unwanted side reactions.
Functionalization: A functional group, such as a ketone, could be introduced onto the cyclohexane ring.
Reduction: The ketone could then be reduced to a hydroxyl group, creating the necessary precursor for lactonization.
Deprotection and Lactonization: Removal of the protecting groups would be followed by an acid- or base-catalyzed intramolecular cyclization to form the spirocyclic lactone. youtube.com
The stereochemistry of the newly introduced hydroxyl group would be a critical factor in the success of the lactonization and would influence the final conformation of the spirocyclic lactone. Various synthetic methods for the preparation of spirolactones from different precursors have been documented, which could be adapted for this specific scaffold. nih.govnih.gov
Table 2: Key Steps in the Proposed Synthesis of a Spirocyclic Lactone Analogue
| Step | Transformation | Purpose |
| 1 | Protection of existing functional groups | To prevent interference in subsequent reactions |
| 2 | Introduction of a ketone on the cyclohexane ring | To create a precursor for the new hydroxyl group |
| 3 | Reduction of the ketone to a hydroxyl group | To generate the necessary functionality for lactonization |
| 4 | Deprotection and intramolecular cyclization | To form the final spirocyclic lactone ring |
Exploration of Spirocyclic Heterocycles as Bioisosteric Replacements
Bioisosteric replacement is a widely used strategy in drug design to improve the pharmacological profile of a lead compound. nih.gov Spirocyclic scaffolds are attractive for this purpose due to their rigid, three-dimensional nature, which can enhance binding affinity and selectivity for a biological target. The 7-oxaspiro[3.5]nonane core itself can be considered a bioisostere for other cyclic systems, such as piperidine (B6355638), offering a different spatial arrangement of substituents.
Furthermore, the carboxylic acid moiety of this compound is a key site for bioisosteric replacement. Carboxylic acids can sometimes lead to poor pharmacokinetic properties, and replacing them with a suitable bioisostere can address these issues. semanticscholar.org Tetrazoles are a common and effective bioisostere for carboxylic acids, as they have a similar pKa and can participate in similar interactions with biological targets. semanticscholar.orgnih.govresearchgate.netrsc.org The synthesis of a tetrazole analogue would typically involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide.
The replacement of the carboxylic acid with a tetrazole in the this compound scaffold could lead to analogues with improved metabolic stability and cell permeability, while maintaining the key interactions required for biological activity.
Table 3: Comparison of Carboxylic Acid and Tetrazole as Functional Groups
| Property | Carboxylic Acid | Tetrazole |
| Acidity (pKa) | ~4-5 | ~4-5 |
| Hydrogen Bonding | Acceptor and Donor | Acceptor and Donor |
| Metabolic Liability | Can undergo glucuronidation | Generally more stable |
| Lipophilicity | Generally lower | Can be higher |
Covalently Modified Analogues for Chemical Biology Probes
Chemical biology probes are essential tools for studying the interactions of small molecules with their biological targets. Covalently modified analogues of this compound can be designed to incorporate reporter tags, such as fluorophores or affinity labels, enabling the visualization and identification of binding partners.
A common strategy for creating such probes is to introduce a "clickable" functional group, such as an alkyne or an azide, into the molecule. nih.gov This allows for the subsequent attachment of a reporter tag via a bioorthogonal click chemistry reaction. For this compound, the carboxylic acid handle provides a convenient point for modification. For example, the carboxylic acid could be coupled to an amino-alkyne or an amino-azide linker to generate a probe ready for click chemistry. chemrxiv.org
Alternatively, a fluorescent dye could be directly attached to the molecule through an amide linkage. The choice of the linker and the reporter tag is crucial to ensure that the modification does not significantly perturb the biological activity of the parent compound. These covalently modified analogues can be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of the compound and affinity pull-down experiments to identify its protein targets.
Table 4: Examples of Covalent Modifications for Chemical Biology Probes
| Modification | Reporter Tag | Application |
| Alkyne or Azide | Fluorophore, Biotin | Click chemistry-based labeling, target identification |
| Fluorophore | - | Fluorescence microscopy, cellular imaging |
| Biotin | - | Affinity purification, pull-down assays |
Advanced Spectroscopic and Stereochemical Characterization Methodologies
Elucidation of Spirocyclic Structures using High-Resolution Spectroscopic Techniques
The unambiguous determination of the constitution of 2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid relies on a combination of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for assigning the complex spin systems within the molecule. The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxetane (B1205548) and tetrahydropyran (B127337) rings. The diastereotopic protons of the methylene (B1212753) groups adjacent to the spirocenter and the oxygen atom in the tetrahydropyran ring would likely appear as complex multiplets. The ¹³C NMR spectrum would confirm the presence of nine carbon atoms, including the characteristic signal for the spiro carbon, the carboxylic acid carbon, and the carbon bearing the hydroxyl group.
Two-dimensional NMR techniques are crucial for assembling the molecular fragments.
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within each ring system, allowing for the tracing of the spin networks.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which are vital for connecting the two rings across the spirocenter and confirming the positions of the hydroxyl and carboxylic acid groups. For instance, HMBC correlations from the protons on C1 and C3 to the spiro-carbon (C4) would be definitive proof of the oxetane ring structure.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (H to C) |
| 1 | ~45.0 | Ha: ~2.50Hb: ~2.35 | d (J ≈ 12.0)d (J ≈ 12.0) | C2, C3, C4 |
| 2 | ~75.0 | - | - | - |
| 3 | ~46.5 | Ha: ~2.60Hb: ~2.45 | d (J ≈ 12.5)d (J ≈ 12.5) | C1, C2, C4 |
| 4 | ~85.0 | - | - | - |
| 5 | ~35.0 | Ha: ~1.85Hb: ~1.60 | mm | C4, C6, C9 |
| 6 | ~68.0 | Ha: ~3.70Hb: ~3.55 | mm | C5, C8 |
| 8 | ~67.5 | Ha: ~3.65Hb: ~3.50 | mm | C6, C9 |
| 9 | ~34.5 | Ha: ~1.90Hb: ~1.65 | mm | C4, C5, C8 |
| COOH | ~174.0 | ~12.5 | br s | C2 |
| OH | - | ~5.5 | s | C1, C2, C3 |
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, allowing for the determination of its elemental formula (C₉H₁₄O₄). Fragmentation patterns observed in tandem MS/MS experiments can further corroborate the proposed structure. Key expected fragmentation pathways would include the loss of a water molecule (H₂O) from the hydroxyl group, decarboxylation (loss of CO₂), and cleavage of the tetrahydropyran ring via a retro-Diels-Alder type mechanism.
Chiral Analysis and Absolute Stereochemistry Determination of this compound
The presence of two chiral centers (the spiro-carbon C4 and the substituted carbon C2) means the molecule can exist as multiple stereoisomers. Determining the absolute configuration of a specific enantiomer is a critical analytical step.
Chiral High-Performance Liquid Chromatography (HPLC): The first step in chiral analysis is the separation of the enantiomers. This is typically achieved using chiral HPLC. A racemic mixture of the compound is passed through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Table 2: Example of Chiral HPLC Separation Parameters
| Parameter | Value |
| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (t_R1) | e.g., 8.5 min (for one enantiomer) |
| Retention Time (t_R2) | e.g., 10.2 min (for the other enantiomer) |
Vibrational Circular Dichroism (VCD) Spectroscopy: Once an enantiomer is isolated, its absolute configuration can be determined non-destructively using VCD spectroscopy. nih.govnih.govschrodinger.comhindsinstruments.com This technique measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum of a single enantiomer is compared to a theoretically predicted spectrum generated through quantum chemical calculations (typically Density Functional Theory, DFT) for a known configuration (e.g., (2R,4S)). A match between the experimental and calculated spectra provides an unambiguous assignment of the absolute stereochemistry. nih.govschrodinger.com
Conformational Analysis of the Oxaspiro[3.5]nonane Ring System
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are powerful tools for determining the spatial proximity of protons, which in turn reveals the dominant conformation in solution. For instance, observing NOE correlations between protons on the oxetane ring and axial protons on the tetrahydropyran ring would provide strong evidence for a specific chair conformation and the relative orientation of the two rings. The absence or presence of specific cross-peaks helps to build a three-dimensional model of the molecule's preferred shape.
Table 3: Expected Key NOE Correlations and Conformational Inferences
| Observed NOE Between | Implied Proximity | Conformational Significance |
| H1a and H9_axial | Axial-like orientation of H1a relative to the THP ring | Defines the relative orientation of the two rings |
| H3a and H5_axial | Axial-like orientation of H3a relative to the THP ring | Corroborates the overall spiro-junction geometry |
| H5_axial and H9_axial | 1,3-diaxial relationship | Confirms the chair conformation of the tetrahydropyran ring |
| OH and H1/H3 | Proximity of the hydroxyl group to specific oxetane protons | Helps define the orientation of the carboxylic acid and hydroxyl groups |
Computational Chemistry in Structural Verification and Conformational Studies
Computational chemistry is an indispensable tool that complements experimental data, providing deeper insights into structure and conformation. nih.gov
Structural Verification using DFT-based NMR Prediction: Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts for a proposed structure. By comparing the calculated shifts with the experimental data, the initial structural assignment can be verified. The DP4+ probability analysis is a statistical method that is commonly used to quantify the goodness of fit between experimental and calculated NMR data for a set of possible isomers, providing a confidence level in the structural assignment. nih.gov
Conformational Energy Landscapes: Computational methods can be used to calculate the relative energies of different possible conformers (e.g., the two chair forms of the tetrahydropyran ring). By performing a conformational search and geometry optimization, the lowest energy (most stable) conformers can be identified. The Boltzmann population of each conformer can then be calculated, and a population-weighted average of the NMR chemical shifts can be computed for a more accurate comparison with the experimental spectrum, which represents an average of all conformations present in solution. nih.gov
Table 4: Comparison of Hypothetical Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for Two Conformers
| Carbon Position | Experimental δ (ppm) | Calculated δ (ppm) - Conformer A | Calculated δ (ppm) - Conformer B |
| 1 | ~45.0 | 45.5 | 47.1 |
| 2 | ~75.0 | 74.8 | 75.5 |
| 3 | ~46.5 | 46.9 | 48.3 |
| 4 | ~85.0 | 84.7 | 86.0 |
| 5 | ~35.0 | 35.2 | 30.5 |
| 6 | ~68.0 | 68.3 | 68.1 |
| 8 | ~67.5 | 67.8 | 67.6 |
| 9 | ~34.5 | 34.7 | 29.9 |
| COOH | ~174.0 | 174.3 | 174.1 |
This integrated approach, combining advanced spectroscopic experiments with powerful computational methods, is essential for the complete and unambiguous characterization of complex chiral molecules like this compound.
Research Applications of 2 Hydroxy 7 Oxaspiro 3.5 Nonane 2 Carboxylic Acid and Its Analogues
Strategic Role as a Building Block in Complex Molecular Synthesis
The 7-oxaspiro[3.5]nonane framework serves as a versatile building block in the synthesis of more complex molecular architectures. The ability to introduce a variety of functional groups onto this rigid scaffold allows for the systematic exploration of chemical space. A notable analogue, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been the subject of synthetic studies to produce a range of functionalized derivatives. These transformations highlight the utility of the spirocyclic core as a template for creating diverse molecular structures.
The synthesis of these derivatives often involves multi-gram scale preparations, indicating the robustness and scalability of the synthetic routes. nih.govresearchgate.net The availability of such functionalized spirocyclic building blocks is crucial for their incorporation into larger, more complex molecules in drug discovery and materials science. The table below summarizes some of the key functionalized derivatives of a 7-oxaspiro[3.5]nonane analogue that have been synthesized, showcasing the versatility of this scaffold.
| Derivative Type | Functional Group Introduced | Reference |
| Alcohol | Hydroxymethyl | nih.gov |
| Aldehyde | Formyl | nih.gov |
| Alkyne | Ethynyl | nih.govresearchgate.net |
Contributions to Medicinal Chemistry Research and Molecular Design
The spiro[3.5]nonane scaffold and its analogues have made significant contributions to medicinal chemistry, primarily due to their three-dimensional nature which is a desirable trait in modern drug design.
The move away from flat, two-dimensional molecules in drug discovery has highlighted the importance of three-dimensional scaffolds like 7-oxaspiro[3.5]nonane. nih.gov These rigid structures allow for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. chim.it The design of novel GPR119 agonists, for instance, has utilized the 7-azaspiro[3.5]nonane core to explore structure-activity relationships. researchgate.net The defined stereochemistry of the spirocyclic system reduces the conformational flexibility of the molecule, which can be advantageous in achieving optimal interactions with a protein binding site.
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. The 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported as a bioisostere of the well-known pipecolic acid. nih.govresearchgate.netuniv.kiev.uauniv.kiev.ua Spirocyclic bioisosteres are of particular interest due to their potential for improved metabolic stability against oxidative enzymes, a common liability for piperidine-containing structures. nih.gov
In a practical application of this concept, replacing the piperidine (B6355638) fragment in the local anesthetic drug Bupivacaine with a spirocyclic amino acid analogue resulted in a new compound with enhanced activity and a longer duration of action. nih.govrsc.org This successful bioisosteric substitution underscores the potential of spiro[3.5]nonane derivatives to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
The spiro[3.5]nonane scaffold has been incorporated into molecules targeting a range of biological pathways. For example, derivatives of 7-azaspiro[3.5]nonane have been investigated as GPR119 agonists for the potential treatment of metabolic disorders. researchgate.net While direct analogues of 2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid as DGAT1 inhibitors are not prominently featured in the literature, the broader class of spirocyclic compounds is being explored for this target. The development of potent and selective DGAT1 inhibitors is an active area of research for obesity and related metabolic diseases. researchgate.netnih.gov
In the realm of oncology, spirocyclic compounds are recognized for their potential as anticancer agents. rsc.org The rigid, three-dimensional nature of the spiro[3.5]nonane core can be exploited to design molecules that interact with specific protein targets implicated in cancer progression. For instance, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as covalent inhibitors of KRAS G12C, a critical oncogenic protein. univ.kiev.ua These inhibitors have demonstrated anti-tumor activity in preclinical models.
| Therapeutic Target/Application | Spirocyclic Scaffold Mentioned | Key Findings | Reference |
| GPR119 Agonist | 7-azaspiro[3.5]nonane | Identification of potent agonists with favorable pharmacokinetic profiles. | researchgate.net |
| KRAS G12C Inhibitor | 2,7-diazaspiro[3.5]nonane | Development of covalent inhibitors with in vivo anti-tumor efficacy. | univ.kiev.ua |
Development of Chiral Ligand Precursors in Asymmetric Catalysis from Spirocyclic Carboxylic Acids
Chiral spirocyclic compounds have emerged as a class of "privileged ligands" in asymmetric catalysis due to their rigid C2-symmetric structures that can induce high levels of enantioselectivity. rsc.orgnih.gov While the direct use of this compound as a chiral ligand precursor is not extensively documented, the principles of ligand design suggest its potential in this area. Chiral carboxylic acids, in general, have been successfully employed as ligands for transition metals and as organocatalysts in a variety of asymmetric transformations. researchgate.net
The development of chiral spirocyclic phosphoric acids derived from SPINOL (1,1'-spirobiindane-7,7'-diol) highlights the success of spirocyclic scaffolds in creating highly effective catalysts for asymmetric reactions. The carboxylic acid functionality on the spiro[3.5]nonane backbone provides a handle for coordination to a metal center or for acting as a Brønsted acid catalyst. rsc.org Further research is warranted to explore the synthesis of chiral ligands from spiro[3.5]nonane carboxylic acids and their application in asymmetric catalysis.
Synthesis of Natural Product Analogues Featuring the Spiro[3.5]nonane Core
The spirocyclic motif is a common feature in a diverse array of natural products. rsc.orgnih.gov The synthesis of these complex molecules often presents significant challenges, and the development of synthetic routes to spirocyclic cores is a key area of research. While natural products containing the specific spiro[3.5]nonane carbocyclic framework are not as prevalent as other spirocyclic systems, the general strategies for spirocycle construction are applicable.
The total synthesis of natural products containing spirocarbocycles often relies on key ring-closing methodologies to construct the spirocyclic core. rsc.orgnih.gov These strategies can include intramolecular aldol (B89426) reactions, radical cyclizations, and transition metal-catalyzed processes. The synthesis of natural products containing spiroketals, for example, has been achieved through oxidative radical cyclization. nih.gov The knowledge gained from the synthesis of various spirocyclic natural products can inform the design of synthetic routes to novel analogues based on the spiro[3.5]nonane framework, potentially leading to the discovery of new bioactive compounds.
Future Research Directions for 2 Hydroxy 7 Oxaspiro 3.5 Nonane 2 Carboxylic Acid
Innovations in Green and Sustainable Synthetic Routes
The development of environmentally benign synthetic methodologies for producing 2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid is a critical first step for enabling its broader study and potential application. Current synthetic approaches to spirocyclic oxetanes often rely on methods that may not align with the principles of green chemistry. Future research should focus on pioneering sustainable routes that offer high atom economy, utilize less hazardous reagents, and minimize energy consumption.
A particularly promising avenue is the exploration of photochemical reactions, such as the Paternò-Büchi reaction. This [2+2] photocycloaddition of a carbonyl compound with an alkene could potentially construct the spirocyclic oxetane (B1205548) core in a single, atom-economical step. Research in this area could focus on identifying suitable precursors and optimizing reaction conditions, possibly using visible-light photocatalysis to reduce the energy requirements and improve safety.
Another green approach worthy of investigation is the use of biocatalysis. Enzymes could offer highly selective and efficient pathways to the target molecule under mild conditions, reducing the need for protecting groups and harsh reagents. Screening for existing enzymes or engineering novel ones for the specific synthesis of this spirocyclic oxetane could lead to a highly sustainable manufacturing process.
Further research into one-pot multicomponent reactions, potentially utilizing microwave irradiation to accelerate reaction times and improve yields, could also provide a more sustainable alternative to traditional multi-step syntheses. The development of such methods would be a significant advancement, making this compound more accessible for further research.
Table 1: Potential Green Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Paternò-Büchi Reaction | High atom economy, single-step core formation. | Visible-light photocatalysis, substrate scope expansion. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme screening and engineering. |
Exploration of Novel Chemical Transformations and Reaction Pathways
The unique structural features of this compound, namely the strained oxetane ring, a hydroxyl group, and a carboxylic acid moiety, suggest a rich and largely unexplored reactive landscape. A significant area for future investigation is the stability of the molecule itself. Studies on analogous oxetane-carboxylic acids have revealed a propensity for intramolecular isomerization, leading to the formation of lactones, particularly under thermal stress. A thorough investigation into the conditions under which this compound undergoes such rearrangements would be crucial for understanding its handling, storage, and potential reaction pathways. This inherent reactivity could also be harnessed for the synthesis of novel heterocyclic scaffolds.
The strained four-membered ether ring is susceptible to ring-opening reactions. Exploring these transformations with various nucleophiles, electrophiles, and under acidic or basic conditions could yield a diverse array of functionalized tetrahydropyran (B127337) derivatives. These products could serve as valuable building blocks for the synthesis of more complex molecules.
Furthermore, the presence of both a hydroxyl and a carboxylic acid group opens up possibilities for polymerization reactions. The molecule could potentially serve as a monomer for the synthesis of novel polyesters with unique properties conferred by the spirocyclic oxetane unit. Investigating both ring-opening polymerization of the oxetane and condensation polymerization involving the other functional groups could lead to new materials with interesting thermal and mechanical properties.
Table 2: Potential Reaction Pathways for Exploration
| Reaction Type | Potential Products | Research Objective |
|---|---|---|
| Intramolecular Isomerization | Spirocyclic lactones | Understand stability and harness for synthetic utility. |
| Ring-Opening Reactions | Functionalized tetrahydropyrans | Generate novel building blocks for organic synthesis. |
Advanced Applications in Chemical Biology and Supramolecular Chemistry
The structural characteristics of this compound make it an intriguing candidate for applications in chemical biology and supramolecular chemistry. The spirocyclic oxetane motif is increasingly recognized in medicinal chemistry as a bioisostere for more common functional groups like gem-dimethyl or carbonyl groups. The incorporation of this rigid, three-dimensional scaffold can significantly impact a molecule's physicochemical properties, such as solubility and metabolic stability. Future research should involve synthesizing derivatives of this compound to explore its potential as a novel scaffold in drug discovery.
In the realm of supramolecular chemistry, the presence of hydrogen bond donors (hydroxyl and carboxylic acid) and acceptors (the ether oxygen and carbonyl oxygen) suggests that this compound could be a valuable building block for the construction of complex, self-assembling systems. Investigations into its crystal engineering and its ability to form gels, liquid crystals, or other organized structures through hydrogen bonding would be a fertile area of research.
The molecule could also be explored as a component of metal-organic frameworks (MOFs). The carboxylic acid group provides a coordination site for metal ions, while the spirocyclic core could act as a rigid and geometrically defined linker, potentially leading to MOFs with novel topologies and properties. Furthermore, the hydroxyl group within the linker could be post-synthetically modified to introduce additional functionality into the framework. These potential applications highlight the compound's promise as a versatile tool for creating advanced materials and biologically active molecules.
Q & A
Q. What established synthetic routes are available for 2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid, and what are their key challenges?
The synthesis typically involves cyclization of precursors like ethyl (E/Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate under acidic conditions to form the spirocyclic core, followed by oxidation or carboxylation to introduce the carboxylic acid group . Key challenges include controlling reaction pH and temperature to avoid side products (e.g., over-oxidation) and optimizing catalyst selection (e.g., strong acids like H₂SO₄) for higher yields .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (with DEPT and HSQC experiments) assign proton environments and quaternary carbons, particularly resolving signals from the spirocyclic oxygen and hydroxyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (C₉H₁₄O₄, m/z 170.21) and fragmentation patterns .
- X-ray Diffraction : Resolves spatial arrangement of the spirocyclic system and hydrogen-bonding networks involving the hydroxyl and carboxylic acid groups .
Q. Which chemical transformations are feasible for derivatizing this compound, and what reagents are effective?
- Esterification : React with alcohols (e.g., methanol) using coupling agents like DCC or EDCI to form esters .
- Amidation : Use amines (e.g., NH₃) with HATU or TBTU as activators .
- Reduction : LiAlH₄ selectively reduces ketone moieties (if present) while preserving the carboxylic acid group .
Q. How can researchers initially screen its biological activity?
- Enzyme Inhibition Assays : Test against targets like proteases or kinases, leveraging the compound’s hydrogen-bonding capability via its hydroxyl and carboxylic acid groups .
- Receptor Binding Studies : Use fluorescence polarization or SPR to measure affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., p-TsOH vs. H₃PO₄), solvent polarity (THF vs. DMF), and temperature (60–100°C) to identify optimal conditions .
- Flow Chemistry : Continuous reactors minimize side reactions and enhance reproducibility for gram-scale synthesis .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Cross-validate enzyme inhibition results using fluorometric and colorimetric methods to rule out assay-specific artifacts .
- Purity Analysis : Quantify impurities (e.g., residual starting materials) via HPLC with UV/Vis or ELSD detection, as contaminants may skew bioactivity results .
Q. What computational strategies predict its interaction with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina, focusing on hydrogen-bond interactions between the carboxylic acid group and catalytic residues .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding motifs .
Q. How does structural modification (e.g., replacing hydroxyl with other groups) alter its properties?
- Comparative Analysis : Synthesize analogs (e.g., 2-amino or 2-cyano derivatives) and compare:
| Derivative | Key Structural Change | Impact on Reactivity |
|---|---|---|
| 2-Hydroxy (parent) | -OH group | High hydrogen-bonding capacity |
| 2-Amino | -NH₂ substitution | Enhanced nucleophilicity |
| 2-Cyano | -CN group | Increased electrophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
